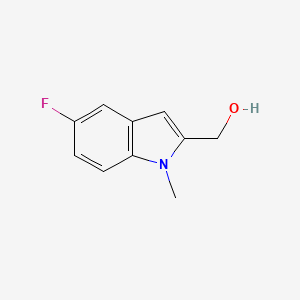

(5-fluoro-1-méthyl-1H-indol-2-yl)méthanol

Vue d'ensemble

Description

(5-Fluoro-1-methyl-1H-indol-2-yl)methanol: is a fluorinated indole derivative with a methanol group attached to the indole ring. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Applications De Recherche Scientifique

(5-Fluoro-1-methyl-1H-indol-2-yl)methanol: has various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of new pharmaceuticals and materials.

Biology: Indole derivatives, including this compound, exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic effects in treating various diseases, including cancer and microbial infections.

Industry: It is used in the production of dyes, fragrances, and other chemical products due to its unique chemical properties.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity of the indole derivative.

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects would depend on the particular biological activity of the indole derivative.

Analyse Biochimique

Biochemical Properties

(5-fluoro-1-methyl-1H-indol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can be leveraged to develop new therapeutic agents . The interactions of (5-fluoro-1-methyl-1H-indol-2-yl)methanol with these biomolecules are crucial for its biological activity, influencing processes such as enzyme inhibition or activation and receptor binding.

Cellular Effects

The effects of (5-fluoro-1-methyl-1H-indol-2-yl)methanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including (5-fluoro-1-methyl-1H-indol-2-yl)methanol, have been reported to exhibit antiviral activity by inhibiting viral replication and disrupting viral protein synthesis . Additionally, they can induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Molecular Mechanism

The molecular mechanism of action of (5-fluoro-1-methyl-1H-indol-2-yl)methanol involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, indole derivatives have been found to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The binding interactions of (5-fluoro-1-methyl-1H-indol-2-yl)methanol with these biomolecules are essential for its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-fluoro-1-methyl-1H-indol-2-yl)methanol change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although some degradation may occur . The long-term effects of (5-fluoro-1-methyl-1H-indol-2-yl)methanol on cellular function are still being investigated, with preliminary results indicating sustained therapeutic potential.

Dosage Effects in Animal Models

The effects of (5-fluoro-1-methyl-1H-indol-2-yl)methanol vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. Indole derivatives have been reported to have a threshold effect, where the therapeutic benefits are maximized at an optimal dose, beyond which toxicity increases . The dosage-dependent effects of (5-fluoro-1-methyl-1H-indol-2-yl)methanol are crucial for determining its safety and efficacy in therapeutic applications.

Metabolic Pathways

(5-fluoro-1-methyl-1H-indol-2-yl)methanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Indole derivatives have been shown to modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic balance . The metabolic pathways of (5-fluoro-1-methyl-1H-indol-2-yl)methanol are essential for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of (5-fluoro-1-methyl-1H-indol-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity . Understanding the transport and distribution mechanisms of (5-fluoro-1-methyl-1H-indol-2-yl)methanol is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of (5-fluoro-1-methyl-1H-indol-2-yl)methanol plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of (5-fluoro-1-methyl-1H-indol-2-yl)methanol is essential for its therapeutic efficacy, as it determines the sites of action within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-fluoro-1-methyl-1H-indol-2-yl)methanol typically involves the following steps:

Starting Material: The synthesis often begins with 5-fluoroindole as the starting material.

Methylation: The indole nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Reduction: The resulting 5-fluoro-1-methyl-1H-indole is then reduced to the corresponding methanol derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or column chromatography.

Analyse Des Réactions Chimiques

(5-Fluoro-1-methyl-1H-indol-2-yl)methanol: undergoes several types of chemical reactions:

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: The compound can be further reduced to remove the fluorine atom using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4

Reduction: LiAlH4, NaBH4, H2 (Pd catalyst)

Substitution: HNO3, Br2

Major Products Formed:

Oxidation: 5-fluoro-1-methyl-1H-indole-2-carboxylic acid

Reduction: 5-fluoro-1-methyl-1H-indole

Substitution: Nitrated or halogenated derivatives

Comparaison Avec Des Composés Similaires

5-fluoroindole

1-methylindole

Indole-3-methanol

Uniqueness:

The presence of both fluorine and a methanol group on the indole ring makes this compound unique compared to other indole derivatives, providing distinct chemical and biological properties.

This comprehensive overview highlights the significance of (5-fluoro-1-methyl-1H-indol-2-yl)methanol in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

(5-Fluoro-1-methyl-1H-indol-2-yl)methanol is a compound belonging to the indole family, known for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of (5-fluoro-1-methyl-1H-indol-2-yl)methanol features a fluorine atom at the 5th position, a methyl group at the 1st position, and a hydroxymethyl group at the 2nd position of the indole ring. This unique arrangement contributes to its biological activity.

Anticancer Activity

Research indicates that (5-fluoro-1-methyl-1H-indol-2-yl)methanol exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

The compound's mechanism involves the inhibition of specific kinases associated with cancer proliferation, such as Glycogen Synthase Kinase 3β (GSK-3β) . The presence of fluorine enhances its binding affinity to target proteins, improving its anticancer potency.

Antimicrobial Activity

(5-Fluoro-1-methyl-1H-indol-2-yl)methanol has also shown promising antimicrobial properties. In studies, it was effective against various bacterial strains, demonstrating potential as an antimicrobial agent. The compound disrupts essential metabolic processes in bacteria, leading to cell death.

The biological activity of (5-fluoro-1-methyl-1H-indol-2-yl)methanol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes critical for cancer cell proliferation and microbial metabolism.

- Receptor Modulation : It interacts with specific receptors involved in signaling pathways that regulate cell survival and apoptosis.

- Chemical Reactivity : The presence of the hydroxymethyl group allows for further chemical modifications that can enhance biological activity.

Case Studies

Recent studies have highlighted the therapeutic potential of (5-fluoro-1-methyl-1H-indol-2-yl)methanol:

- Study on Cancer Cell Lines : A study evaluated its effects on human cancer cell lines and found significant anti-proliferative effects with an IC50 value of 6.49 µM against SGC-7901 cells .

- Antimicrobial Efficacy : Another research focused on its antimicrobial properties, showing effective inhibition of growth in multiple bacterial strains, suggesting its potential utility in treating infections .

Propriétés

IUPAC Name |

(5-fluoro-1-methylindol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKZFZXTQRDFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.